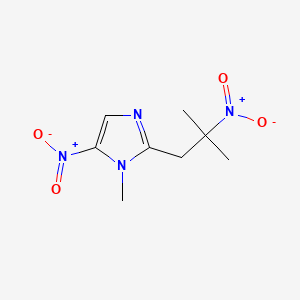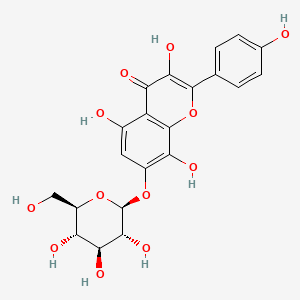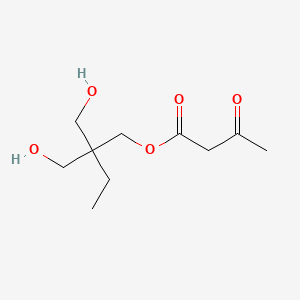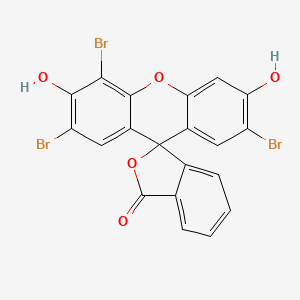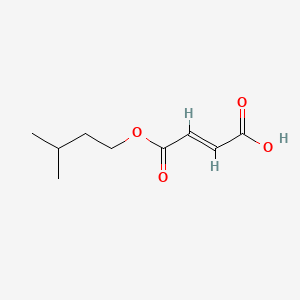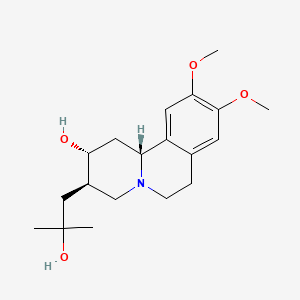
N-Isooctadecylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isooctadecylacrylamide is a synthetic organic compound with the chemical formula C21H41NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isooctadecyl group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Isooctadecylacrylamide can be synthesized through the reaction of acryloyl chloride with isooctadecylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Acryloyl chloride+Isooctadecylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: N-Isooctadecylacrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N-Isooctadecylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: It is employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: It is investigated for drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: It is used in the production of coatings, adhesives, and other materials requiring specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of N-Isooctadecylacrylamide involves its ability to form stable polymers and hydrogels. The isooctadecyl group provides hydrophobic interactions, while the acrylamide moiety allows for polymerization. These properties enable it to interact with various molecular targets and pathways, making it useful in drug delivery and tissue engineering applications.
Comparaison Avec Des Composés Similaires
N-Octadecylacrylamide: Similar in structure but with a straight-chain octadecyl group instead of an isooctadecyl group.
N-Dodecylacrylamide: Contains a shorter dodecyl chain, leading to different physical properties.
N-Isopropylacrylamide: Known for its thermoresponsive properties, widely used in biomedical applications.
Uniqueness: N-Isooctadecylacrylamide is unique due to its branched isooctadecyl group, which imparts distinct hydrophobic properties and influences its behavior in polymerization and interaction with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.
Propriétés
Numéro CAS |
93858-86-7 |
|---|---|
Formule moléculaire |
C21H41NO |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
N-(16-methylheptadecyl)prop-2-enamide |
InChI |
InChI=1S/C21H41NO/c1-4-21(23)22-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3,(H,22,23) |
Clé InChI |
GRUJBUBMICCNGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCNC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


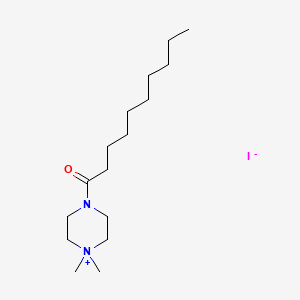
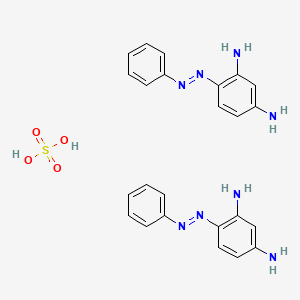
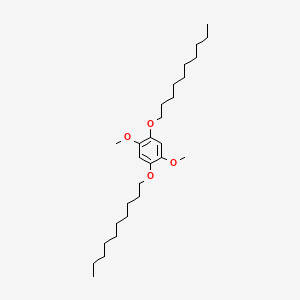
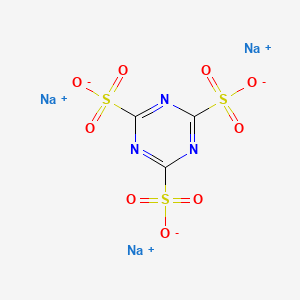
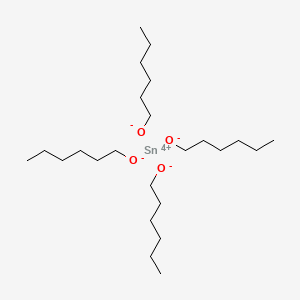
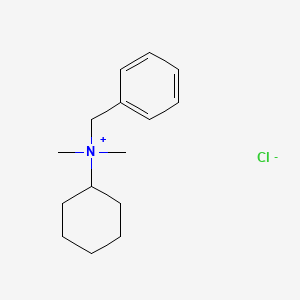
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
